Chromotropic acid disodium salt

Description

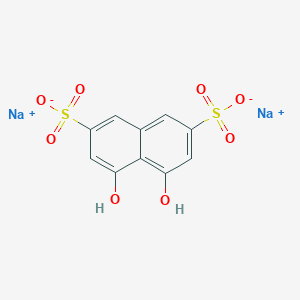

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;4,5-dihydroxynaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O8S2.2Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGPCIMUGMJQPD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

148-25-4 (Parent) | |

| Record name | Sodium chromotropate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6059609 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white needle-like crystals; [Mallinckrodt Baker MSDS] | |

| Record name | Sodium chromotropate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

129-96-4 | |

| Record name | Sodium chromotropate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4,5-dihydroxynaphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chromotropic Acid Reaction with Formaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chromotropic acid-based detection of formaldehyde (B43269), a widely utilized method in analytical chemistry. The document elucidates the core reaction mechanism, presents key quantitative data in a structured format, details experimental protocols, and provides visual representations of the chemical pathways and experimental workflows.

Core Reaction Mechanism

The reaction between formaldehyde (HCHO) and chromotropic acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid) is a highly specific colorimetric method for the detection and quantification of formaldehyde.[1] The reaction proceeds in the presence of concentrated sulfuric acid, which acts as both a condensing agent and a medium for the formation of the final colored product.[2][3]

The overall mechanism involves the electrophilic substitution of two molecules of chromotropic acid by one molecule of formaldehyde. This condensation reaction is followed by an acid-catalyzed dehydration and subsequent oxidation to form a stable, purple-colored monocationic dibenzoxanthylium chromogen.[3][4][5] The intensity of the resulting color is directly proportional to the concentration of formaldehyde in the sample, allowing for quantitative analysis via spectrophotometry.[2] The maximum absorbance of the colored solution is typically observed at a wavelength of approximately 580 nm.[1][2]

The reaction is highly specific to formaldehyde. Other organic compounds such as different aldehydes, ketones, and carboxylic acids do not produce the characteristic purple color, making this a reliable analytical test.[1] However, certain substances like phenols can cause negative interference, potentially masking the color formation.[2]

Reaction Pathway Diagram

Caption: The reaction mechanism of formaldehyde with chromotropic acid.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the chromotropic acid method for formaldehyde determination.

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 571 - 580 nm | [2][6] |

| Limit of Detection (LOD) | ~2 ppb (in air) | [7] |

| Limit of Quantitation (LOQ) | ~1 µg | [2] |

| 3.190 mg/L | [6] | |

| Linear Range | 0.03 - 7.00 mg/L | |

| 0.4 - 2.0 ppm | [6] | |

| 1.0 - 15.0 µg | [2] |

| Reagent | Concentration/Preparation | Reference |

| Chromotropic Acid Solution | 0.25 g in 25 mL of distilled water (freshly prepared) | [2] |

| 5% (w/v) aqueous solution | [4] | |

| 1% (w/v) in concentrated sulfuric acid | [8] | |

| Sulfuric Acid | Concentrated (96-98%) | [2][4] |

| 72% | [9] |

Experimental Protocols

Below are detailed methodologies for the qualitative and quantitative analysis of formaldehyde using the chromotropic acid method.

This protocol is adapted for the general detection of formaldehyde in a sample.

-

Sample Preparation: For solid or semi-solid samples, macerate 100 g of the sample with 100 mL of distilled water. For liquid samples, use 200 mL directly.[9]

-

Distillation (Optional, for complex matrices): Transfer the prepared sample to an 800 mL Kjeldahl flask and acidify with phosphoric acid.[9] Distill the sample slowly, collecting approximately 50 mL of the distillate.[9]

-

Reaction Setup: Place 5 mL of a saturated solution of chromotropic acid in approximately 72% sulfuric acid into a test tube.[9]

-

Reaction Initiation: Add 1 mL of the sample distillate (or an aqueous extract of the sample) to the chromotropic acid solution and mix.[9]

-

Color Development: Heat the mixture in a boiling water bath for 15 minutes.[9]

-

Observation: The appearance of a light to deep purple color indicates the presence of formaldehyde.[9] The intensity of the color provides a semi-quantitative estimation of the formaldehyde concentration.[10]

This protocol is designed for the quantitative determination of formaldehyde.

-

Preparation of Reagents:

-

Chromotropic Acid Solution: Dissolve 0.25 g of the disodium (B8443419) salt of chromotropic acid in 25 mL of formaldehyde-free distilled water. This solution should be prepared fresh daily.[2]

-

Sulfuric Acid: Use concentrated (96-98%) reagent-grade sulfuric acid.[2]

-

Standard Formaldehyde Solution: Prepare a stock solution and a series of working standards by diluting with 1% sodium bisulfite solution. For example, create standards equivalent to 1.0, 3.0, 5.0, 10.0, and 15.0 micrograms of formaldehyde.[2]

-

-

Sample and Standard Preparation:

-

Reaction Procedure:

-

Add 1.0 mL of the chromotropic acid solution to each tube and mix well.[2]

-

Carefully and slowly add 5 mL of concentrated sulfuric acid to each tube with mixing. Caution: This step is highly exothermic and should be performed with appropriate safety precautions (e.g., in an ice bath, wearing personal protective equipment).[2]

-

-

Color Development and Measurement:

-

Quantification:

-

Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of formaldehyde in the sample by comparing its absorbance to the calibration curve.

-

Experimental Workflow Diagram

Caption: A generalized workflow for the quantitative analysis of formaldehyde.

References

- 1. Chromotropic acid - Wikipedia [en.wikipedia.org]

- 2. multimedia.3m.com [multimedia.3m.com]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. chemrestech.com [chemrestech.com]

- 7. researchgate.net [researchgate.net]

- 8. JAIC 1994, Volume 33, Number 1, Article 4 (pp. 47 to 53) [cool.culturalheritage.org]

- 9. repository.seafdec.org [repository.seafdec.org]

- 10. Detection of formaldehyde in textiles by chromotropic acid method - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

An In-depth Technical Guide to Formaldehyde Detection Using Chromotropic Acid Disodium Salt

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Formaldehyde (B43269) is a reactive aldehyde of significant interest across various scientific disciplines due to its widespread industrial use and its classification as a potential carcinogen. Accurate and reliable quantification of formaldehyde is crucial for environmental monitoring, occupational safety, and quality control in pharmaceutical and manufacturing industries. The chromotropic acid method is a well-established, sensitive, and highly selective colorimetric assay for the determination of formaldehyde.[1][2][3] This technique, recommended by the National Institute for Occupational Safety and Health (NIOSH) as Method 3500, remains a reference standard due to its simplicity and reliability.[4][5][6]

This guide provides a comprehensive overview of the core principles, quantitative parameters, and detailed experimental protocols associated with the chromotropic acid disodium (B8443419) salt method for formaldehyde detection.

Core Principle and Reaction Mechanism

The chromotropic acid method is based on the specific reaction between formaldehyde (HCHO) and 4,5-dihydroxy-2,7-naphthalenedisulfonic acid (chromotropic acid) in the presence of a strong acid, typically concentrated sulfuric acid (H₂SO₄).[1][7] This reaction leads to the formation of a stable, purple-colored chromogen.[8] The intensity of the resulting color is directly proportional to the concentration of formaldehyde in the sample, which can be quantified spectrophotometrically.[1]

The reaction involves an initial condensation of formaldehyde with two molecules of chromotropic acid. Subsequent dehydration and oxidation, facilitated by the concentrated sulfuric acid, yield a mono-cationic dibenzoxanthylium salt.[9][10] This final product is responsible for the characteristic purple color. While concentrated sulfuric acid acts as both the dehydrating and oxidizing agent, in more dilute acidic media, dissolved oxygen can serve as the oxidant.[11] The reaction is highly selective for formaldehyde, with minimal interference from other aldehydes.[6][12]

Caption: Chemical reaction principle of formaldehyde detection.

Quantitative Analysis Parameters

The performance of the chromotropic acid method is characterized by several key quantitative parameters. These values are essential for method validation and ensuring the accuracy of experimental results.

Table 1: Method Performance Characteristics

| Parameter | Typical Value | Notes |

| Wavelength of Max. Absorbance (λmax) | 580 nm | Commonly cited in NIOSH Method 3500.[6][7][8] Other values like 574 nm have also been reported.[2][13] |

| Linear Range | 0.03 - 7.00 mg/L (ppm) | The method demonstrates linearity over a significant concentration range.[2] |

| Limit of Detection (LOD) | 0.005 mg/L | High sensitivity allows for the detection of trace amounts of formaldehyde.[2] |

| Working Range (NIOSH 3500) | 0.02 - 4.0 ppm | For an 80-L air sample.[14] |

| Precision (Coefficient of Variation, CV) | 0.09 - 0.11 | Field studies show good reproducibility, with pooled CVs typically around 9-11%.[5][15] |

Table 2: Common Interferences in the Chromotropic Acid Method

| Interfering Substance | Effect on Measurement | Notes |

| Phenol | Negative | A major interference, causing a decrease in absorbance.[6][16] Ratios as low as 0.3 (Phenol:HCHO) can cause a -15% bias.[14] |

| Nitrate and Nitrite Ions | Positive / Colorimetric | Can impart an orange-brown color to the reaction mixture, interfering with absorbance readings.[17][18] |

| Higher Molecular Weight Alcohols & Ethanol | Negative | Cause small negative interferences.[6][9][14] |

| Aromatic Hydrocarbons & Olefins | Negative | Cause small negative interferences.[6][14] |

| Oxidizable Organic Materials | Positive | May cause a positive interference.[14] |

Detailed Experimental Protocol (Adapted from NIOSH Method 3500)

This section outlines a typical experimental workflow for the quantification of formaldehyde in air samples.

Reagents and Materials

-

Chromotropic Acid Solution (1% w/v): Dissolve 0.10 g of chromotropic acid disodium salt in 10 mL of distilled, deionized water. This solution should be prepared fresh weekly and stored in a brown bottle.[14][19]

-

Sulfuric Acid (96%): Concentrated, reagent-grade sulfuric acid.[14]

-

Absorbing Solution (1% Sodium Bisulfite): Dissolve 1.0 g of sodium bisulfite (NaHSO₃) in 100 mL of distilled water. Prepare fresh weekly.[14]

-

Formaldehyde Stock Solution (1 mg/mL): Prepare by diluting a standardized 37% formalin solution. The exact concentration must be determined via iodometric titration.[14][19]

-

Calibration Standards: Prepare a series of working standards by diluting the stock solution with the 1% sodium bisulfite solution to cover the expected sample concentration range.

-

Equipment: Spectrophotometer capable of measuring at 580 nm, glass-stoppered flasks (25 mL), volumetric pipettes, midget impingers, and a calibrated personal sampling pump.[19]

Experimental Workflow

Caption: Standard experimental workflow for formaldehyde analysis.

Procedure

-

Sample Collection: Calibrate a sampling pump to a flow rate between 0.2 and 1.0 L/min. Collect an air sample by drawing it through a midget impinger containing 20 mL of 1% sodium bisulfite solution. A total sample volume of 1 to 100 L is recommended.[14][19]

-

Sample Preparation: Transfer the impinger solution to a 25 mL graduated cylinder and record the volume. Pipette a 4 mL aliquot of this solution into a 25 mL glass-stoppered flask. NOTE: The aliquot size can be adjusted to ensure the formaldehyde content is within the linear range of the calibration curve (typically 2 to 20 µg).[14]

-

Color Development:

-

Add 0.1 mL of the 1% chromotropic acid solution to the flask and mix.[14]

-

CAUTION: Under a fume hood and while wearing appropriate personal protective equipment, slowly and carefully add 6 mL of concentrated sulfuric acid to the flask. Mix the solution continuously during this addition to dissipate heat.[8]

-

Allow the mixture to cool to room temperature. A purple color will develop if formaldehyde is present. Some protocols recommend heating in a water bath (e.g., 60-95°C) followed by cooling to ensure complete color development.[19][20]

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to a wavelength of 580 nm.

-

Use a reagent blank (prepared using 4 mL of 1% sodium bisulfite solution instead of the sample) to zero the instrument.

-

Measure the absorbance of the calibration standards and the prepared samples.[8]

-

-

Quantification: Construct a calibration curve by plotting the absorbance of the standards versus their known concentrations. Determine the concentration of formaldehyde in the samples by interpolating their absorbance values on the calibration curve.

Method Variations and Modifications

While the concentrated sulfuric acid method is standard, concerns over its corrosive nature have led to the development of variations.

-

Green Analytical Method: A modified approach utilizes magnesium sulfate (B86663) in place of concentrated acid. This reaction forms a stable Mg²⁺/cyclotetrachromotropylene complex with a maximum absorption at 535 nm, offering a less hazardous alternative.[4]

-

Alternative Acids: Investigations have explored replacing concentrated sulfuric acid with other acids like hydrochloric acid or phosphoric acid.[11][21] However, this often results in decreased sensitivity. The use of concentrated hydrochloric acid combined with hydrogen peroxide has been shown to partially compensate for this loss in sensitivity.[11][21]

Conclusion

The this compound method is a robust, sensitive, and highly selective analytical technique for the quantification of formaldehyde. Its long history of use and its status as a NIOSH-recommended method underscore its reliability for researchers and drug development professionals. While the use of concentrated sulfuric acid necessitates stringent safety precautions and potential interferences must be considered, the method's performance characteristics make it an invaluable tool. For applications where the use of hazardous reagents is a concern, emerging variations offer promising, albeit sometimes less sensitive, alternatives.

References

- 1. nbinno.com [nbinno.com]

- 2. Response Surface Methodology in Spectrophotometric Determination of Formaldehyde Using Ch romotropic Acid [analchemres.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. scielo.br [scielo.br]

- 5. Field precision of formaldehyde sampling and analysis using NIOSH method 3500 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. canadacommons.ca [canadacommons.ca]

- 8. multimedia.3m.com [multimedia.3m.com]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. Chromotropic acid - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. cdc.gov [cdc.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Page:NIOSH Manual of Analytical Methods - 3500.pdf/2 - Wikisource, the free online library [en.wikisource.org]

- 20. JAIC 1994, Volume 33, Number 1, Article 4 (pp. 47 to 53) [cool.culturalheritage.org]

- 21. analchemres.org [analchemres.org]

A Comprehensive Technical Guide to Chromotropic Acid Disodium Salt: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromotropic acid disodium (B8443419) salt, also known as disodium 4,5-dihydroxynaphthalene-2,7-disulfonate, is a highly versatile and valuable reagent in various scientific and industrial fields. Its unique chemical structure underpins its widespread use in analytical chemistry, particularly in colorimetric assays, and it also finds applications in organic synthesis and the manufacturing of dyes. This technical guide provides an in-depth overview of the physical and chemical properties of chromotropic acid disodium salt, detailed experimental protocols for its key applications, and a discussion of its role in scientific research and development.

Core Physical and Chemical Properties

This compound is typically available as a dihydrate. Its fundamental properties are summarized in the table below, compiled from various technical data sheets and safety data sheets.[1][2][3][4][5][6]

| Property | Value |

| Chemical Name | 4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt |

| Synonyms | This compound, Disodium chromotropate |

| CAS Number | 5808-22-0 (dihydrate) |

| Molecular Formula | C₁₀H₆Na₂O₈S₂ · 2H₂O |

| Molecular Weight | 400.29 g/mol |

| Appearance | Off-white to beige or light brown powder.[5] |

| Melting Point | >300 °C (decomposes).[1][3][5][6] |

| Solubility | Soluble in water.[5][6] |

| pH | 3.6 (10 g/L in H₂O at 20 °C) |

| Purity (Assay) | Typically ≥98.5% for analytical grade.[6] |

| Storage | Store at room temperature, protected from light and moisture.[5] |

Key Applications in Analytical Chemistry

The primary utility of this compound lies in its role as a chromogenic reagent for the spectrophotometric determination of various substances, most notably formaldehyde (B43269) and nitrates.[1][7][8] It is also used for the detection of several metal ions.[9][10]

Determination of Formaldehyde

The reaction between formaldehyde and chromotropic acid in the presence of concentrated sulfuric acid produces a characteristic purple-colored complex, with a maximum absorbance typically around 580 nm.[1][8] This highly sensitive and specific reaction forms the basis of a widely used quantitative method for formaldehyde analysis.[1][8][11]

Determination of Nitrates

Chromotropic acid can also be employed for the spectrophotometric determination of nitrate (B79036) ions.[7][12][13] In a strongly acidic medium, nitrate reacts with chromotropic acid to form a yellow-colored product that can be quantified by measuring its absorbance at approximately 410 nm.[7][12][13]

Experimental Protocols

Spectrophotometric Determination of Formaldehyde

This protocol is a generalized procedure based on established methods.[1][11]

1. Reagents and Materials:

-

Chromotropic Acid Solution (0.5% w/v): Dissolve 0.5 g of this compound in 100 mL of deionized water. This solution should be freshly prepared.

-

Concentrated Sulfuric Acid (96-98%): Analytical grade.

-

Formaldehyde Standard Stock Solution (e.g., 1000 mg/L): Prepare by diluting a certified formaldehyde standard solution.

-

Formaldehyde Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1 to 2.0 mg/L).

-

Spectrophotometer capable of measuring absorbance at 580 nm.

-

Glass test tubes or vials.

-

Pipettes.

2. Procedure:

-

Pipette 2.0 mL of each standard solution, blank (deionized water), and sample into separate test tubes.

-

Add 0.2 mL of the 0.5% chromotropic acid solution to each tube and mix well.

-

Carefully and slowly add 3.0 mL of concentrated sulfuric acid to each tube. Caution: This reaction is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

-

Allow the mixture to cool to room temperature.

-

Measure the absorbance of each solution at 580 nm against the reagent blank.

-

Plot a calibration curve of absorbance versus formaldehyde concentration for the standards.

-

Determine the concentration of formaldehyde in the samples by interpolating their absorbance values on the calibration curve.

Spectrophotometric Determination of Nitrates

This protocol is a generalized procedure based on established methods.[7][12]

1. Reagents and Materials:

-

Chromotropic Acid Reagent (0.1% in H₂SO₄): Dissolve 0.1 g of this compound in 100 mL of concentrated sulfuric acid.

-

Concentrated Sulfuric Acid (96-98%): Analytical grade.

-

Nitrate Standard Stock Solution (e.g., 100 mg/L as NO₃⁻): Prepare by dissolving a known amount of a primary standard nitrate salt (e.g., KNO₃) in deionized water.

-

Nitrate Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.5 to 5.0 mg/L).

-

Spectrophotometer capable of measuring absorbance at 410 nm.

-

Glass test tubes or vials.

-

Pipettes.

2. Procedure:

-

Pipette 1.0 mL of each standard solution, blank (deionized water), and sample into separate test tubes.

-

Carefully add 4.0 mL of the 0.1% chromotropic acid reagent in sulfuric acid to each tube. Caution: Handle concentrated sulfuric acid with extreme care in a fume hood.

-

Mix the contents of the tubes thoroughly and allow the color to develop for at least 10 minutes.

-

Measure the absorbance of each solution at 410 nm against the reagent blank.

-

Plot a calibration curve of absorbance versus nitrate concentration for the standards.

-

Determine the concentration of nitrate in the samples by interpolating their absorbance values on the calibration curve.

Visualizations

Logical Workflow for Formaldehyde Detection

Caption: Workflow for the spectrophotometric determination of formaldehyde.

Reaction Principle in Formaldehyde Detection

Caption: Principle of colorimetric formaldehyde detection.

Role in Drug Development and Research

While primarily known as an analytical reagent, this compound has potential applications in pharmaceutical development. Its ability to act as a chelating agent and its potential use as a stabilizing agent in formulations are areas of interest.[9] Furthermore, its role in the synthesis of more complex organic molecules makes it a valuable building block in the development of new chemical entities.[14] The precise quantification of formaldehyde, a common impurity and potential degradation product in pharmaceutical excipients and active pharmaceutical ingredients, is crucial for quality control and regulatory compliance, further highlighting the importance of this reagent in the pharmaceutical industry.

Conclusion

This compound is a robust and reliable reagent with significant applications in analytical chemistry. Its well-characterized reactions with formaldehyde and nitrates provide sensitive and specific methods for their quantification. For researchers, scientists, and drug development professionals, a thorough understanding of its properties and experimental protocols is essential for accurate analysis, quality control, and the development of new applications. The information and protocols provided in this guide serve as a valuable resource for leveraging the full potential of this important chemical compound.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. scielo.br [scielo.br]

- 3. guidechem.com [guidechem.com]

- 4. Chromotropic acid - Wikipedia [en.wikipedia.org]

- 5. This compound dihydrate CAS 5808-22-0 | 102498 [merckmillipore.com]

- 6. indiamart.com [indiamart.com]

- 7. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]

- 8. nbinno.com [nbinno.com]

- 9. chemimpex.com [chemimpex.com]

- 10. CAS 5808-22-0: this compound dihydrate [cymitquimica.com]

- 11. multimedia.3m.com [multimedia.3m.com]

- 12. researchgate.net [researchgate.net]

- 13. cdn.hach.com [cdn.hach.com]

- 14. nbinno.com [nbinno.com]

A Technical Guide to the Applications of Chromotropic Acid Disodium Salt (CAS 5808-22-0)

For Researchers, Scientists, and Drug Development Professionals

Chromotropic acid disodium (B8443419) salt, with the CAS number 5808-22-0, is a highly versatile and valuable reagent in analytical chemistry. This technical guide provides an in-depth overview of its core applications, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical processes. Its primary utility lies in its ability to form distinctly colored complexes with various analytes, enabling their quantification through spectrophotometry.

Core Applications in Analytical Chemistry

The principal applications of Chromotropic acid disodium salt are centered on its role as a chromogenic and fluorogenic reagent. It is widely employed for the quantitative determination of formaldehyde (B43269), nitrates, and certain pharmaceutical compounds. Additionally, it serves as a reagent for the detection of various metal ions.

Determination of Formaldehyde

One of the most established applications of this compound is in the detection and quantification of formaldehyde.[1] This colorimetric method is highly sensitive and specific, making it suitable for a range of matrices, from environmental samples to industrial products.[2] The reaction between formaldehyde and Chromotropic acid in the presence of a strong acid, typically concentrated sulfuric acid, yields a distinct purple-colored complex.[1][2] The intensity of this color, which can be measured spectrophotometrically, is directly proportional to the formaldehyde concentration.[1] This reaction is specific to formaldehyde and is not susceptible to interference from other organic compounds like other aldehydes, ketones, or carboxylic acids.[3]

Determination of Nitrate (B79036)

This compound is also a key reagent for the direct spectrophotometric determination of nitrate anions.[3][4] In a concentrated sulfuric acid medium, nitrate ions react with Chromotropic acid to produce a yellow-colored product.[5][6] The absorbance of this solution is proportional to the nitrate concentration.[4] This method is advantageous due to its simplicity and low cost.[5] Various reagents can be added to eliminate potential interferences from other substances commonly found in water and air samples.[4]

Pharmaceutical Analysis: Quantification of Dipyrone (B125322)

In the realm of drug development and quality control, this compound is utilized as a chromogenic reagent for the quantification of the analgesic drug dipyrone in pharmaceutical preparations.[7][8] The method is based on the selective oxidation of dipyrone in a sulfuric acid medium, which leads to the release of formaldehyde. This liberated formaldehyde then reacts with Chromotropic acid to form the characteristic violet-red compound, allowing for the indirect spectrophotometric determination of dipyrone.[7]

Detection of Metal and Other Ions

This compound also finds application as a fluorogenic and chromogenic reagent for the detection of a variety of other ions, including:

-

Silver (Ag)[9]

-

Chlorate (ClO₃⁻)[9]

-

Chromium (Cr)[9]

-

Mercury (Hg)[9]

-

Nitrite (NO₂⁻)[9]

-

Titanium (Ti)[9]

-

Aluminum (Al³⁺)[10]

-

Beryllium (Be²⁺)

Its ability to form stable complexes with metal ions makes it a valuable tool in environmental monitoring and the development of analytical methods for quantifying these species.[11]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the primary analytical applications of this compound.

| Analyte | Method | Wavelength (λmax) | Linear Range | Detection Limit | Reference |

| Formaldehyde | Spectrophotometry | 580 nm | - | - | [9] |

| Formaldehyde | Spectrophotometry | 574 nm | 0.03-7.00 mg/L | 0.005 mg/L | |

| Nitrate | Spectrophotometry | 410 nm | 0.5-50 µg | - | [4][5] |

| Dipyrone | Spectrophotometry | 575 nm | 0.57-5.7 ppm | - | [7] |

Experimental Protocols

Determination of Formaldehyde

This protocol is a generalized procedure based on established methods.

1. Reagent Preparation:

-

Chromotropic Acid Solution: Prepare a fresh solution by dissolving a specific amount of this compound in distilled water. A common concentration is 0.25 g in 25 mL of water.

-

Sulfuric Acid: Use concentrated, reagent-grade sulfuric acid.

2. Sample Preparation:

-

Samples should be in an aqueous solution. Gaseous samples containing formaldehyde are typically trapped in a suitable liquid medium.

3. Color Development:

-

To an aliquot of the sample solution, add the Chromotropic acid solution and mix well.

-

Carefully and slowly add concentrated sulfuric acid while mixing. The reaction is highly exothermic and requires caution.

-

Allow the solution to cool to room temperature.

4. Spectrophotometric Measurement:

-

Measure the absorbance of the resulting purple solution at approximately 580 nm using a spectrophotometer.

-

A reagent blank (containing all reagents except the sample) should be used as a reference.

5. Quantification:

-

Prepare a calibration curve using standard solutions of formaldehyde of known concentrations.

-

Determine the concentration of formaldehyde in the sample by comparing its absorbance to the calibration curve.

Determination of Nitrate

This protocol is a generalized procedure for the analysis of nitrate in aqueous samples.

1. Reagent Preparation:

-

Chromotropic Acid Reagent: Prepare a solution of this compound in concentrated sulfuric acid (e.g., 0.1% w/v).[4] This solution should be colorless and is typically stable for about two weeks.[4]

-

Interference-eliminating reagents (if necessary):

2. Sample Preparation:

-

Collect the aqueous sample to be analyzed.

3. Color Development:

-

If interferences are present, pretreat the sample with the appropriate reagents (e.g., sulfite-urea, antimony (III)).

-

Add a precise volume of the Chromotropic acid reagent to the sample.

-

The reaction will produce a yellow color in the presence of nitrate.

4. Spectrophotometric Measurement:

-

Measure the absorbance of the yellow solution at approximately 410 nm.[5]

-

Use a reagent blank for reference.

5. Quantification:

-

Construct a calibration curve using standard nitrate solutions.

-

Calculate the nitrate concentration in the sample based on its absorbance.

Role in Drug Development

The applications of this compound in drug development are primarily focused on its utility in pharmaceutical analysis and formulation .

-

Quality Control: As detailed in the protocol for dipyrone, it serves as a reliable reagent for the quantitative analysis of active pharmaceutical ingredients (APIs) that can be chemically manipulated to yield formaldehyde.[7] This is crucial for ensuring the potency and consistency of final drug products.

-

Formulation: There are indications that this compound may be used as a stabilizing agent or pH adjuster in some pharmaceutical formulations.[12] Its chelating properties could potentially help in sequestering trace metal ions that might otherwise catalyze the degradation of sensitive APIs. However, detailed public information on specific formulations utilizing this compound as a stabilizer is limited.

Visualizing the Chemistry: Diagrams

To better illustrate the processes involving this compound, the following diagrams are provided.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Chromotropic acid - Wikipedia [en.wikipedia.org]

- 4. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]

- 5. inis.iaea.org [inis.iaea.org]

- 6. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 7. researchgate.net [researchgate.net]

- 8. This compound dihydrate, Hi-AR™/ACS [himedialabs.com]

- 9. This compound dihydrate - CAS-Number 5808-22-0 - Order from Chemodex [chemodex.com]

- 10. CAS 5808-22-0: this compound dihydrate [cymitquimica.com]

- 11. Buy this compound dihydrate | 5808-22-0 [smolecule.com]

- 12. chemimpex.com [chemimpex.com]

Chromotropic Acid Disodium Salt: A Technical Guide for the Detection of Metal Ions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of chromotropic acid disodium (B8443419) salt as a versatile chromogenic reagent for the quantitative determination of various metal ions. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols, and a comparative analysis of its performance for the detection of different metal ions, aiding researchers in the development and validation of analytical methods.

Introduction

Chromotropic acid disodium salt (C₁₀H₆Na₂O₈S₂), chemically known as 4,5-dihydroxynaphthalene-2,7-disulfonic acid disodium salt, is a highly water-soluble organic compound. Its molecular structure, featuring two hydroxyl groups in close proximity on the naphthalene (B1677914) ring, allows it to form stable, colored complexes with a variety of metal ions. This property makes it a valuable reagent in spectrophotometric analysis for the quantification of trace metals in diverse matrices, including environmental, biological, and pharmaceutical samples. The formation of these metal-ligand complexes results in a distinct color change, which can be measured to determine the concentration of the target metal ion.

Signaling Pathway and Experimental Workflow

The fundamental principle behind the use of this compound in metal ion detection is the formation of a coordination complex. The two adjacent hydroxyl groups on the chromotropic acid molecule act as a bidentate ligand, chelating with the metal ion. This interaction leads to a shift in the maximum absorption wavelength (λmax) of the solution and an increase in molar absorptivity, resulting in a visually observable color change. The intensity of the color produced is directly proportional to the concentration of the metal ion, forming the basis for quantitative analysis using spectrophotometry.

The general experimental workflow for the detection of metal ions using this compound involves several key steps: sample preparation, pH adjustment, addition of the chromotropic acid reagent, color development, and spectrophotometric measurement.

Caption: General experimental workflow for metal ion detection.

Quantitative Data Summary

The analytical performance of this compound for the detection of various metal ions is summarized in the table below. The data presented includes the optimal pH for complex formation, the maximum absorption wavelength (λmax) of the complex, the linear range of detection, the limit of detection (LOD), the limit of quantification (LOQ), and the molar absorptivity (ε).

| Metal Ion | Optimal pH | λmax (nm) | Linear Range | LOD | LOQ | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Method | Reference |

| Al(III) | 4.0 | 370 (Ex: 346) | 2 - 100 ng/mL | 1.0 ng/mL | - | - | Spectrofluorimetry | [1][2] |

| Fe(III) | Alkaline | 620 | 1 - 10 µg/10 mL | - | - | - | Spectrophotometry | [3] |

| Ti(IV) | ~1.5 | 470 | 0.239 - 2.87 µg/mL | - | - | 1.8 x 10⁴ | Spectrophotometry | |

| Boron | 6.0 | 620 | 0.1 - 1.2 µg/mL | 0.01 µg/mL | 0.03 µg/mL | 2.1 x 10⁴ | Spectrophotometry | |

| Cr(VI) | Acidic | 540 | 0.03 - 3 mg/L | 0.023 mg/L | 0.076 mg/L | - | Spectrophotometry (with DPC) | [4] |

Note: For Cr(VI), a widely used method with 1,5-diphenylcarbazide (B1670730) (DPC) is presented for comparison due to the limited availability of comprehensive quantitative data for its direct determination with chromotropic acid.

Experimental Protocols

This section provides detailed methodologies for the spectrophotometric determination of selected metal ions using this compound.

General Reagent Preparation

-

This compound Solution (0.05% w/v): Dissolve 0.05 g of this compound in 100 mL of deionized water. This solution should be prepared fresh daily and stored in a dark bottle to prevent degradation.

-

Standard Metal Ion Stock Solutions (1000 mg/L): Prepare stock solutions by dissolving a precise amount of the corresponding metal salt in deionized water or a suitable acidic solution to prevent hydrolysis.

-

Buffer Solutions: Prepare appropriate buffer solutions (e.g., acetate (B1210297) buffer for pH 4-6, ammonia (B1221849) buffer for alkaline pH) to maintain the optimal pH for the complexation reaction.

Determination of Aluminum (III) (Spectrofluorimetric Method)

This protocol is based on the spectrofluorimetric determination of Al(III).[1][2]

-

Reagent Preparation:

-

Chromotropic Acid Solution (1.0 x 10⁻⁴ M): Prepare by dissolving the appropriate amount of this compound in methanol.

-

Acetate Buffer (pH 4.0): Prepare by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate.

-

-

Calibration Curve:

-

Prepare a series of standard Al(III) solutions in the range of 2 - 100 ng/mL by diluting the stock solution.

-

To 5.0 mL of each standard solution, add 5.0 mL of the 1.0 x 10⁻⁴ M chromotropic acid solution.

-

Adjust the pH to 4.0 ± 0.5 with the acetate buffer.

-

Allow the solutions to stand for a few minutes for complete complex formation.

-

-

Sample Analysis:

-

Take an appropriate volume of the water sample and treat it in the same manner as the standards.

-

-

Measurement:

-

Measure the fluorescence intensity of the solutions using a spectrofluorometer with an excitation wavelength of 346 nm and an emission wavelength of 370 nm.

-

Plot a calibration curve of fluorescence intensity versus Al(III) concentration.

-

Determine the concentration of Al(III) in the sample from the calibration curve.

-

Determination of Iron (III)

This protocol describes a spectrophotometric method for the determination of Fe(III).[3]

-

Reagent Preparation:

-

p-aminophenylfluorone (APF) solution.

-

Chromotropic acid solution.

-

Emulsifier OP solution.

-

Alkaline buffer solution.

-

-

Calibration Curve:

-

Prepare a series of standard Fe(III) solutions in the range of 1 - 10 µg per 10 mL.

-

To each standard, add the APF, chromotropic acid, and emulsifier OP solutions in an alkaline medium.

-

Allow the color to develop.

-

-

Sample Analysis:

-

Treat the sample solution in the same way as the standards. For alloy samples, prior dissolution in appropriate acids is required.

-

-

Measurement:

-

Measure the absorbance of the green quaternary complex at 620 nm against a reagent blank.

-

Construct a calibration curve of absorbance versus Fe(III) concentration.

-

Determine the concentration of Fe(III) in the sample from the calibration curve.

-

Signaling Pathway Diagram

The chelation of a metal ion (Mⁿ⁺) by two molecules of this compound is a common mechanism for color formation.

Caption: Chelation of a metal ion by chromotropic acid.

Conclusion

This compound serves as an effective and versatile chromogenic reagent for the spectrophotometric and spectrofluorimetric determination of a range of metal ions. Its ability to form stable, colored complexes with high sensitivity and selectivity makes it a valuable tool in analytical chemistry. The methodologies presented in this guide provide a solid foundation for researchers and professionals in developing and applying analytical methods for metal ion detection in various scientific and industrial settings. Further research could focus on the functionalization of chromotropic acid to enhance selectivity for specific metal ions and the development of novel sensor platforms based on this versatile molecule.

References

An In-depth Technical Guide to Safety Precautions for Handling Chromotropic Acid and Sulfuric Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for the handling, storage, and disposal of chromotropic acid and concentrated sulfuric acid. Adherence to these guidelines is critical to mitigate the significant health and safety risks associated with these corrosive and hazardous chemicals. This document is intended for use by trained professionals in a controlled laboratory or research environment.

Chemical Identification and Properties

A foundational aspect of chemical safety is understanding the physical and chemical properties of the substances being handled. Both chromotropic acid (or its common disodium (B8443419) salt form) and sulfuric acid possess distinct properties that inform their handling and storage requirements.

| Property | Chromotropic Acid Disodium Salt Dihydrate | Sulfuric Acid (Concentrated) |

| CAS Number | 5808-22-0[1][2][3][4][5] | 7664-93-9[6][7] |

| Molecular Formula | C₁₀H₆Na₂O₈S₂ · 2H₂O[5] | H₂SO₄[8] |

| Appearance | Off-white to beige or light gray powder/crystals | Clear, colorless, oily liquid[8][9] |

| Odor | Odorless | Odorless[9] |

| pH | Not Available | 0.3 (1 N aqueous solution)[9] |

| Boiling Point | Not Available | 290 - 337 °C (decomposes)[8][9] |

| Solubility in Water | Soluble | Miscible, reacts violently with water, generating heat[6][9] |

Hazard Identification and Classification

Both substances present significant hazards, although concentrated sulfuric acid is markedly more dangerous. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these risks.

| Hazard Classification (GHS) | This compound Dihydrate | Sulfuric Acid (Concentrated) |

| Pictograms | Warning (Exclamation Mark) | Danger (Corrosion) |

| Hazard Statements | H315: Causes skin irritation[5][10]H319: Causes serious eye irritation[5][10]H335: May cause respiratory irritation[10] | H290: May be corrosive to metals[11]H314: Causes severe skin burns and eye damage[11][12]H318: Causes serious eye damage[12] |

| Primary Hazards | Skin, eye, and respiratory tract irritant[3][10] | Highly corrosive[8], strong oxidizing agent, powerful dehydrating agent, reacts violently with water[6][9]. Strong inorganic acid mists containing sulfuric acid are carcinogenic[13][14]. |

Health Hazard Information

Exposure to either chemical can result in significant health effects. Understanding the routes of exposure and potential outcomes is essential for risk mitigation.

Acute and Chronic Health Effects

-

Sulfuric Acid:

-

Inhalation: Inhaling mists or vapors can severely irritate the respiratory tract, leading to coughing, shortness of breath, and potentially life-threatening pulmonary edema (fluid in the lungs).[13][14][15] Chronic exposure to mists may cause bronchitis, changes in lung function, and erosion of teeth.[15][16][17] Strong inorganic acid mists containing sulfuric acid are classified as a human carcinogen, linked to laryngeal cancer.[13][14]

-

Skin Contact: Concentrated sulfuric acid is highly corrosive and causes severe chemical and thermal burns upon contact.[6][13][14][17][18] It not only causes acid burns but also secondary thermal burns due to its powerful dehydrating action.[8] Permanent scarring can result.[14]

-

Eye Contact: Contact can cause severe burns, leading to permanent damage and blindness.[13][14][15][17] Immediate and prolonged irrigation is critical.

-

Ingestion: Swallowing concentrated sulfuric acid can burn the mouth, throat, and stomach, potentially leading to perforation and death.[14][17]

-

-

Chromotropic Acid (Disodium Salt):

Occupational Exposure Limits

| Substance | Agency | Limit | Details |

| Sulfuric Acid | OSHA | PEL: 1 mg/m³ | 8-hour time-weighted average[13] |

| NIOSH | REL: 1 mg/m³ | 10-hour time-weighted average | |

| ACGIH | TLV: 0.2 mg/m³ (thoracic fraction) | A2 - Suspected Human Carcinogen[14] | |

| Chromotropic Acid | - | No specific limits established | Handle with good industrial hygiene. |

Safe Handling and Storage Protocols

Engineering and Administrative Controls

-

Ventilation: Always handle concentrated sulfuric acid and powdered chromotropic acid within a certified chemical fume hood to prevent inhalation of mists or dust.[8][19]

-

Restricted Access: Designate specific areas for working with these chemicals and restrict access to authorized personnel only.

-

"Acid to Water" Rule: When diluting, always add acid slowly to cold water , never the other way around.[14][20] Adding water to concentrated acid can generate extreme heat, causing boiling and dangerous splashing.

-

Quantity Management: Work with the smallest practicable amount of material to minimize the potential impact of a spill or accident.[19]

-

Secondary Containment: Always transport and store corrosive chemicals in secondary containment, such as a non-reactive plastic bin or bottle carrier.[19][21]

Storage Requirements

-

General: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[21][22]

-

Segregation: Store acids in a dedicated, corrosive-resistant cabinet.[8][21] Crucially, they must be stored separately from incompatible materials.

-

Incompatibility: Avoid storing sulfuric and chromotropic acid with the following:

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory and represents the last line of defense against exposure. The required level of protection may vary based on the scale and nature of the experiment.[18]

| Protection Type | Specification |

| Eye/Face Protection | Chemical splash goggles are the minimum requirement. For tasks with a higher splash risk (e.g., handling >200 mL, transferring), a full-face shield must be worn over the goggles.[18][19][22][23][24] |

| Skin/Body Protection | A flame-retardant lab coat is standard for small-scale lab work. For larger quantities or transfer operations, an acid-resistant apron or a full chemical-resistant suit is required.[8][18][22][24] Ensure legs are fully covered and wear closed-toe, chemical-resistant shoes.[19] |

| Hand Protection | Standard nitrile gloves are not sufficient for prolonged contact with concentrated sulfuric acid.[19] Use gloves specifically rated for sulfuric acid, such as butyl rubber, neoprene, or Viton®.[14][19][23] For significant handling, consider wearing elbow-length gauntlet gloves or double-gloving.[18][19] |

| Respiratory Protection | Required if there is a risk of exceeding exposure limits or if working outside a fume hood.[18] Use a NIOSH-approved respirator with acid gas cartridges. For emergencies or unknown concentrations, a self-contained breathing apparatus (SCBA) is necessary.[24][25] |

Emergency Protocols

Immediate and correct response to an exposure or spill is critical to minimizing injury and damage. An eyewash station and safety shower must be immediately accessible in any area where these chemicals are handled.[19][20]

First Aid Measures

-

Skin Exposure: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of lukewarm water for at least 15-30 minutes in a safety shower.[8][13][22] Seek immediate medical attention.[13][20]

-

Eye Exposure: Immediately flush the eyes with water at an eyewash station for at least 30 minutes, holding the eyelids open.[13][22] Remove contact lenses if possible. Seek immediate medical attention.[13][20]

-

Inhalation: Move the victim to fresh air immediately.[9][13][14] If breathing is difficult or has stopped, trained personnel should administer oxygen or artificial respiration. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting.[9][11][22] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[11] Seek immediate medical attention.[9][11]

Spill Cleanup Procedures

-

Small Spill (<1 L):

-

Alert personnel and evacuate the immediate area.

-

Ensure proper PPE is worn before cleanup.

-

Contain the spill with an absorbent, acid-resistant material (e.g., sand, vermiculite).

-

Carefully neutralize the spill by slowly applying a neutralizing agent like sodium bicarbonate or soda ash, starting from the outside and working inwards.[18][26][27][28]

-

Once neutralized (check with pH paper), scoop the material into a labeled hazardous waste container.[27]

-

Clean the area with soap and water.[19]

-

-

Large Spill (>1 L):

Experimental Protocol: Spectrophotometric Determination of Formaldehyde (B43269)

A common application involving both chemicals is the NIOSH 3500 method for formaldehyde analysis, where chromotropic acid reacts with formaldehyde in the presence of concentrated sulfuric acid to form a colored complex.[29][30][31]

Methodology:

-

Preparation (in a chemical fume hood):

-

Don all required PPE: chemical splash goggles, face shield, acid-resistant gloves (butyl rubber or neoprene), and a lab coat.

-

Prepare a 1% chromotropic acid solution by dissolving the salt in distilled water.

-

Place the aqueous sample containing formaldehyde into a heat-resistant reaction vessel.

-

-

Reagent Addition (in a chemical fume hood):

-

Reaction and Analysis:

-

Heat the mixture in a boiling water bath according to the protocol's specified time to allow for color development.

-

Allow the solution to cool to room temperature.

-

Measure the absorbance of the resulting violet-colored solution using a spectrophotometer at 580 nm.[29]

-

-

Cleanup and Disposal:

Mandatory Visualizations

The following diagrams illustrate key safety workflows.

Caption: Logical workflow for the safe handling of chromotropic and sulfuric acid.

Caption: Emergency response workflow for an acid spill.

References

- 1. carlroth.com:443 [carlroth.com:443]

- 2. carlroth.com [carlroth.com]

- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 9. health.state.mn.us [health.state.mn.us]

- 10. lobachemie.com [lobachemie.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. bg.cpachem.com [bg.cpachem.com]

- 13. nj.gov [nj.gov]

- 14. CCOHS: Sulfuric Acid [ccohs.ca]

- 15. gov.uk [gov.uk]

- 16. HEALTH EFFECTS - Toxicological Profile for Sulfur Trioxide and Sulfuric Acid - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Sulfur Trioxide & Sulfuric Acid | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 18. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]

- 19. ehs.umich.edu [ehs.umich.edu]

- 20. epawebapp.epa.ie [epawebapp.epa.ie]

- 21. laballey.com [laballey.com]

- 22. ehs.com [ehs.com]

- 23. leelinework.com [leelinework.com]

- 24. PPE For Chemical Handling With Example [industrialsafetytips.in]

- 25. publicportal.fmi.com [publicportal.fmi.com]

- 26. Spills [norfalco.com]

- 27. Discover the step-by-step cleaning for sulfuric acid spills. [northindustrial.net]

- 28. offices.austincc.edu [offices.austincc.edu]

- 29. Chromotropic acid - Wikipedia [en.wikipedia.org]

- 30. Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

An In-depth Technical Guide to Chromotropic Acid Disodium Salt Dihydrate

Introduction

Chromotropic acid disodium (B8443419) salt dihydrate (CAS No. 5808-22-0) is a chemical reagent widely utilized in analytical chemistry.[1] It is particularly recognized for its application as a chromogenic agent in the detection and quantification of various substances, most notably formaldehyde (B43269) and certain metal ions.[2][3] This guide provides a comprehensive overview of its chemical structure, properties, and key experimental applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Formula

The chemical identity of chromotropic acid disodium salt dihydrate is well-defined by its molecular structure and formula. It is the disodium salt of 4,5-dihydroxynaphthalene-2,7-disulfonic acid and exists in a dihydrated form.

-

Molecular Formula: C₁₀H₆Na₂O₈S₂ · 2H₂O[4] or (HO)₂C₁₀H₄(SO₃Na)₂·2H₂O[5]

-

IUPAC Name: disodium;4,5-dihydroxynaphthalene-2,7-disulfonate;dihydrate[6]

-

Synonyms: 1,8-Dihydroxynaphthalene-3,6-disulfonic acid disodium salt, 4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt[5]

Physicochemical Properties

The physical and chemical properties of this compound dihydrate are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental procedures.

| Property | Value | References |

| Molecular Weight | ~400.29 g/mol | [5][6][7] |

| Appearance | White, beige, off-white, or tan to brown powder/solid | [7][8][9][10] |

| Melting Point | >300 °C | [5][8] |

| Solubility | Soluble in water | [1][7] |

| pH | 3.6 (10 g/L in H₂O at 20 °C) | [11][12] |

| Bulk Density | 780 kg/m ³ | [11][12] |

Analytical Applications and Experimental Protocols

This compound dihydrate is a key reagent in colorimetric analysis due to its ability to form stable, colored complexes with various analytes.[1][2]

1. Determination of Formaldehyde

A primary application of this compound is the quantitative analysis of formaldehyde. The reaction between chromotropic acid and formaldehyde in the presence of concentrated sulfuric acid yields a distinct purple-colored complex, which can be quantified spectrophotometrically. The absorbance of this complex is measured at its maximum wavelength of 580 nm.[3]

Experimental Protocol for Formaldehyde Detection:

-

Reagent Preparation: Prepare a solution of this compound dihydrate in concentrated sulfuric acid (e.g., 75%).[3]

-

Sample Preparation: Collect the sample suspected of containing formaldehyde.

-

Reaction: Add a specific volume of the chromotropic acid reagent to the sample. The mixture is typically heated to facilitate the reaction.

-

Measurement: After cooling, the absorbance of the resulting purple solution is measured using a spectrophotometer at 580 nm.

-

Quantification: The concentration of formaldehyde in the sample is determined by comparing its absorbance to a standard curve prepared from known concentrations of formaldehyde.

2. Determination of Nitrate (B79036)

Chromotropic acid can also be used for the determination of nitrate ions. The methodology is similar to that of formaldehyde detection, involving the formation of a colored complex that can be analyzed spectrophotometrically.

Experimental Protocol for Nitrate Detection: [13]

-

Reagent Preparation: Dissolve 0.20 g of this compound dihydrate in 100 mL of concentrated sulfuric acid to prepare "Sample Solution A".[13]

-

Standard and Sample Preparation: Pipette known volumes of a standard nitrate solution into separate volumetric flasks. For a blank, use deionized water. Add the unknown sample to another flask.[13]

-

Reaction: Add approximately 5 mL of sulfuric acid to each flask and cool in an ice bath. Then, add 2.0 mL of "Sample Solution A" to each flask, swirl, and cool again.[13]

-

Measurement: Dilute the solutions to the mark with sulfuric acid and mix well. Using a spectrophotometer set at 410 nm, measure the absorbance of the standard and sample solutions against the blank.[13]

-

Quantification: A linear relationship should be observed between the absorbance and the concentration of nitrate in the standards.[13] The concentration of nitrate in the sample can be determined from this calibration curve.

This compound dihydrate is a valuable and versatile reagent in analytical chemistry. Its ability to form distinctively colored complexes with specific analytes like formaldehyde and nitrate makes it an essential tool for quantitative analysis in various scientific and industrial fields. The detailed protocols and understanding of its chemical properties provided in this guide are intended to support researchers in the effective application of this compound.

References

- 1. CAS 5808-22-0: this compound dihydrate [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound dihydrate - CAS-Number 5808-22-0 - Order from Chemodex [chemodex.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. 铬变酸 二钠盐 二水合物 reagent grade, ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Disodium chromotropate dihydrate | C10H10Na2O10S2 | CID 2723846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. nbinno.com [nbinno.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. This compound dihydrate for analysis ACS,Reag. Ph Eur 5808-22-0 [sigmaaldrich.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of Chromotropic Acid Disodium Salt

This technical guide provides a comprehensive overview of the solubility of chromotropic acid disodium (B8443419) salt in various solvents. Aimed at researchers, scientists, and professionals in drug development, this document compiles available solubility data, details experimental methodologies for solubility determination, and presents visual workflows relevant to the application of this compound.

Introduction to Chromotropic Acid Disodium Salt

This compound, also known as 4,5-dihydroxynaphthalene-2,7-disulfonic acid disodium salt, is a highly utilized analytical reagent. It is particularly valued in colorimetric analyses for the detection of various substances, most notably formaldehyde (B43269) and certain metal ions[1][2][3]. Its utility in these applications is significantly influenced by its solubility characteristics in different media. This guide focuses on providing detailed information regarding its solubility.

Solubility of this compound

The solubility of a compound is a critical physicochemical property that dictates its application in various experimental and industrial settings. This compound is generally characterized by its high solubility in aqueous solutions and limited solubility in many organic solvents.

The following table summarizes the available solubility data for this compound in different solvents.

| Solvent | Formula | Solubility | Temperature (°C) | Citation |

| Water | H₂O | 170 g/L | 20 | [4][5][6] |

| Water | H₂O | High solubility | Not Specified | [1] |

| Water | H₂O | Soluble | Not Specified | [7][8][9][10][11][12][13][14] |

| Ethanol | C₂H₅OH | Slightly soluble | Not Specified | [15] |

No quantitative solubility data was found for methanol, acetone, DMSO, or DMF in the reviewed literature.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the thermodynamic solubility of a solid compound, such as this compound, using the shake-flask method. This method is considered reliable for determining equilibrium solubility[16].

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the saturated solution is then determined by a suitable analytical method.

-

This compound

-

Solvent of interest (e.g., water, ethanol)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

-

Preparation of the Suspension: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be clearly visible.

-

Equilibration: Place the container in a constant temperature shaker bath. Agitate the suspension for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the solid phase from the liquid phase, centrifuge the samples at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant using a syringe filter that is compatible with the solvent.

-

Sample Preparation for Analysis: Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method being used.

-

Quantification: Analyze the diluted sample using a calibrated analytical instrument to determine the concentration of the dissolved this compound. A UV-Vis spectrophotometer is often suitable for chromophoric compounds like this one.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of g/L or mg/mL.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved in solubility determination and the application of this compound, the following diagrams are provided.

Caption: Workflow for Solubility Determination.

Caption: Colorimetric Detection of Formaldehyde.

Conclusion

The disodium salt of chromotropic acid is a valuable analytical reagent with high solubility in water, a property that is fundamental to its application in aqueous-based colorimetric assays. While qualitative data indicates some solubility in ethanol, there is a lack of comprehensive quantitative solubility data in common organic solvents. The standardized experimental protocol provided in this guide offers a reliable method for researchers to determine the solubility of this compound in solvents relevant to their specific applications. The visualized workflows further clarify the processes of solubility determination and the analytical application of this compound in formaldehyde detection.

References

- 1. Beyondlab | Laboratory Products and Informatics [beyondlab.com.tr]

- 2. Chromotropic acid - Wikipedia [en.wikipedia.org]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. This compound dihydrate CAS 5808-22-0 | 102498 [merckmillipore.com]

- 5. Buy Chromotropic acid (disodium dihydrate) [smolecule.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. 5808-22-0 CAS | this compound | Laboratory Chemicals | Article No. 02835 [lobachemie.com]

- 9. 5808-22-0 CAS | this compound | Laboratory Chemicals | Article No. 02834 [lobachemie.com]

- 10. CAS 5808-22-0: this compound dihydrate [cymitquimica.com]

- 11. Page loading... [wap.guidechem.com]

- 12. This compound, 98% this compound, 98% Manufacturers, Suppliers, Price | India, China [ottokemi.com]

- 13. This compound Dihydrate Manufacturers, with SDS [mubychem.com]

- 14. lobachemie.com [lobachemie.com]

- 15. Sinaint® this compound Dihydrate | CAS No. 5808-22-0 [sinocurechem.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to Nitrate Determination in Water Samples Using Chromotropic Acid Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the use of chromotropic acid disodium (B8443419) salt for the quantitative determination of nitrate (B79036) in aqueous samples. This colorimetric method offers a simple, rapid, and cost-effective alternative to other techniques like ion chromatography, making it a valuable tool in water quality analysis.

Principle of the Method

The chromotropic acid method is based on the reaction of nitrate ions with 1,8-dihydroxynaphthalene-3,6-disulfonic acid (chromotropic acid) in the presence of concentrated sulfuric acid.[1] This reaction produces a yellow-colored complex, and the intensity of the color, which is directly proportional to the nitrate concentration, is measured spectrophotometrically.[2] The maximum absorbance of the resulting solution is typically observed at a wavelength of 410 nm.[1][2][3][4]

In the highly acidic environment provided by concentrated sulfuric acid, nitrate ions are converted to nitric acid.[1] The subsequent reaction involves the nitration of the chromotropic acid molecule. It has been established that two moles of nitrate react with one mole of chromotropic acid to form the yellow product.[2][3]

Quantitative Data Summary

The chromotropic acid method has been validated across various studies, demonstrating its reliability for nitrate analysis. The key quantitative parameters are summarized in the table below for easy comparison.

| Parameter | Reported Value(s) | Reference(s) |

| Wavelength of Maximum Absorbance (λmax) | 410 nm, 412 nm, 430 nm | [1][2][3][4][5][6] |

| Linearity Range | 0.10 - 5.0 mg N/L, 0.62 - 9.25 mg/L, 0.9 - 80 mg/L | [5][6][7] |

| Detection Limit (LOD) | 0.045 mg N/L, 0.351 ppm, 0.73 mg/L | [1][5][6][8] |

| Correlation Coefficient (R²) | 0.9997, 0.9999, 0.993 | [1][7][8] |

| Molar Absorptivity | 2.34 x 10³ L∙mol⁻¹∙cm⁻¹ | [5] |

| Recovery | Within the acceptable range of 80% to 110% | [1] |

Experimental Protocol

This section provides a detailed methodology for the determination of nitrate in water samples using the chromotropic acid method.

Reagents

-

Standard Nitrate Solution: A stock solution is prepared by dissolving a known weight of dried sodium nitrate (NaNO₃) or potassium nitrate (KNO₃) in deionized water.[9] Working standards are then prepared by appropriate dilution of the stock solution.

-

Chromotropic Acid Reagent: This is prepared by dissolving purified chromotropic acid disodium salt in concentrated sulfuric acid (H₂SO₄).[3][5][9] A typical preparation involves dissolving 100 mg of the purified salt in 100 mL of concentrated sulfuric acid.[3] This solution should be stored in a brown bottle and is generally stable for about two weeks.[3] A colorless reagent indicates the absence of nitrate contamination in the sulfuric acid.[3]

-

Concentrated Sulfuric Acid (H₂SO₄): Must be nitrate-free.[3]

-

Reagents for Interference Removal (if necessary):

-

Sulfite-Urea Reagent: A solution of urea (B33335) and sodium sulfite (B76179) in distilled water.[3]

-

Antimony(III) Sulfate (B86663) Solution: Prepared by dissolving antimony metal in concentrated sulfuric acid.[3]

-

Procedure

-

Sample Preparation: If the water sample contains suspended matter, it should be filtered.[3]

-

Reaction Setup:

-

Interference Removal (if applicable):

-

To eliminate interferences from residual chlorine and certain oxidants, add a drop of sulfite-urea reagent to each flask and mix.[3][10] Urea also serves to remove nitrite (B80452) interference by converting it to nitrogen gas.[10]

-

To mask chloride interference, add an antimony(III) sulfate solution.[9][10]

-

-

Color Development:

-

Incubation: Allow the solutions to stand at room temperature for a set period (e.g., 45 minutes) for the color to fully develop.[3] The yellow color forms immediately, but a stabilization period is recommended.[7] The color is stable for at least 48 hours.[5]

-

Spectrophotometric Measurement:

-

After incubation, carefully perform a final volume adjustment with concentrated sulfuric acid if necessary, avoiding the formation of gas bubbles.[3]

-

Measure the absorbance of the standards and the sample against the reagent blank at 410 nm using a spectrophotometer.[1][3] The measurement should be taken between 15 minutes and 24 hours after the final volume adjustment.[3]

-

-

Calculation: Construct a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the nitrate concentration in the water sample from its absorbance using the calibration curve.

Interferences

Several ions and chemical species can interfere with the chromotropic acid method for nitrate determination.[3][10]

-

Residual Chlorine and other Oxidizing Agents: These can produce a yellow color with chromotropic acid, leading to erroneously high results.[3][10] The addition of sodium sulfite effectively removes this interference.[10]

-

Nitrite: Nitrite ions also react with chromotropic acid to form a yellow-colored compound.[3][11] The inclusion of urea in the reagent mixture eliminates nitrite interference by converting it to nitrogen gas.[10]

-

Chloride: High concentrations of chloride ions can interfere with the analysis.[9] This interference can be masked by the addition of antimony(III), which forms a complex with the chloride ions.[9][10]

-

Iron (III): The presence of iron (III) can also be an issue, but the use of antimony (III) helps to suppress this interference.[9]

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the reaction between nitrate and chromotropic acid in a strong acid medium.

References

- 1. inis.iaea.org [inis.iaea.org]

- 2. cdn.hach.com [cdn.hach.com]

- 3. youtube.com [youtube.com]

- 4. MyHach - Customer Service [support.hach.com]

- 5. researchgate.net [researchgate.net]

- 6. Integrated flow analysis platform for the direct detection of nitrate in water using a simplified chromotropic acid method - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. inis.iaea.org [inis.iaea.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Spectrophotometric Determination of Formaldehyde Using Chromotropic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction